molecular formula C19H17FN6O B2668182 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide CAS No. 1396760-81-8

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide

Cat. No.: B2668182
CAS No.: 1396760-81-8
M. Wt: 364.384
InChI Key: ZWHYHDYHZUJDHI-UHFFFAOYSA-N
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Description

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling with the pyrazine-2-carboxamide moiety. Common reagents used in these reactions include fluorophenyl derivatives, pyridazine precursors, and pyrazine carboxylic acids. The reaction conditions often involve the use of catalysts, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide
  • N-{1-[6-(2-bromophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide
  • N-{1-[6-(2-methylphenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide

Uniqueness

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for certain biological targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability compared to its analogs.

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c20-15-4-2-1-3-14(15)16-5-6-18(25-24-16)26-10-7-13(12-26)23-19(27)17-11-21-8-9-22-17/h1-6,8-9,11,13H,7,10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYHDYHZUJDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC=CN=C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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